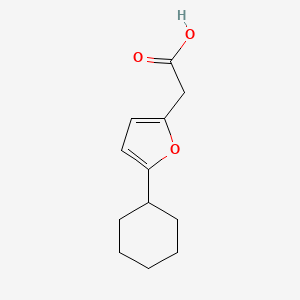
2-(5-Cyclohexylfuran-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyclohexylfuran-2-YL)acetic acid is an organic compound characterized by a furan ring substituted with a cyclohexyl group at the 5-position and an acetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclohexylfuran-2-YL)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclohexyl-substituted furan derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of catalysts such as palladium or other transition metals to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Cyclohexylfuran-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-substituted furanones, while reduction can produce tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2-(5-Cyclohexylfuran-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Cyclohexylfuran-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Hexadecylfuran-2-YL)acetic acid: A similar compound with a longer alkyl chain, which may exhibit different physical and chemical properties.
2-(5-Butylfuran-2-YL)acetic acid: Another analog with a shorter alkyl chain, affecting its reactivity and applications.
Uniqueness
2-(5-Cyclohexylfuran-2-YL)acetic acid is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(5-cyclohexylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C12H16O3/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14) |
Clé InChI |
WUNBOPQZFUIWMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


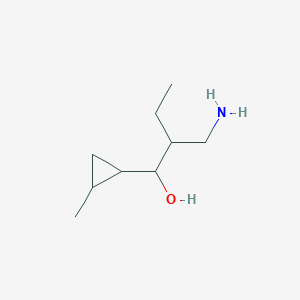
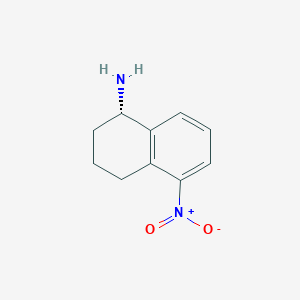
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)
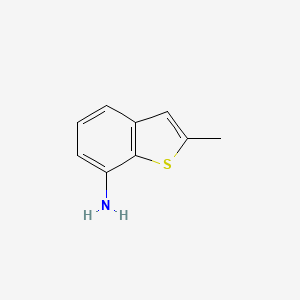
methanol](/img/structure/B13180194.png)
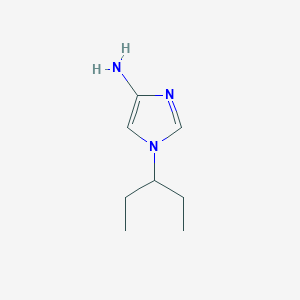
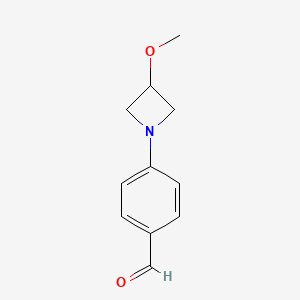
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
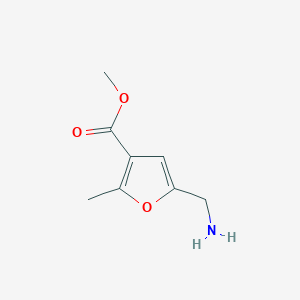
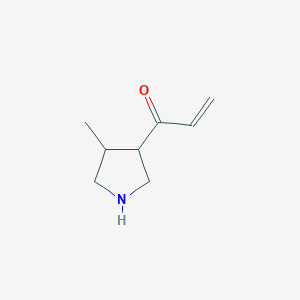
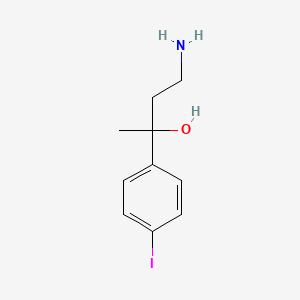
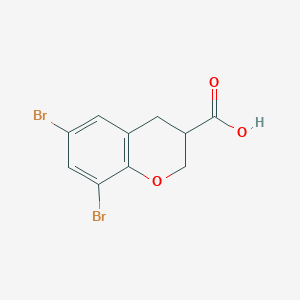
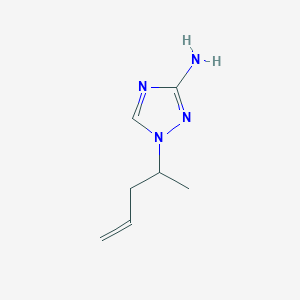
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
